molecular formula C9H9ClN2O3 B2353885 (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid CAS No. 1518797-18-6

(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid

Cat. No. B2353885
CAS RN: 1518797-18-6
M. Wt: 228.63
InChI Key: UKFVWMHYGMJSTK-YFKPBYRVSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the 3D structure of a molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Catalytic Systems and Chemical Synthesis

One of the notable scientific research applications of compounds related to (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid involves the development of catalytic systems. For instance, a study by Bruneau‐Voisine et al. (2017) introduced a catalytic system utilizing manganese as a transition metal for the reduction of carbonyl derivatives, showcasing the potential of such compounds in catalyzing chemical reactions under mild conditions with high efficiency and tolerance toward various functional groups (Bruneau‐Voisine et al., 2017).

Chemical Labeling and Modification

Another application can be seen in the work by Latli et al. (2016), which describes the efficient preparation of a potent IκB Kinase-β (IKK-β) inhibitor labeled with carbon-14 and deuterium. This demonstrates the role of such compounds in facilitating the synthesis of labeled molecules for pharmacological and research purposes (Latli et al., 2016).

Protecting Group Strategy in Organic Synthesis

Ramesh, Bhat, and Chandrasekaran (2005) explored the use of propargyloxycarbonyl chloride for protecting hydroxyl and amino functionalities in amino alcohols and aminophenols, highlighting the application of related compounds in developing novel protecting group strategies for synthetic chemistry (Ramesh, Bhat, & Chandrasekaran, 2005).

Synthesis of Heterocyclic Compounds

Behbehani et al. (2011) demonstrated the use of 2-arylhydrazononitriles, closely related in reactivity to the compound , for the synthesis of a variety of heterocyclic substances with potential antimicrobial activities. This research underscores the utility of such chemicals in the creation of new therapeutic agents (Behbehani et al., 2011).

Electrocatalysis and Organic Synthesis

The electrocatalytic synthesis of 6-aminonicotinic acid from related pyridine compounds in the presence of CO2, as investigated by Gennaro et al. (2004), illustrates the application of these chemicals in electrosynthesis, offering environmentally friendly pathways for the production of valuable organic compounds (Gennaro et al., 2004).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves identifying any risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

(2S)-2-[(6-chloropyridine-2-carbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-5(9(14)15)11-8(13)6-3-2-4-7(10)12-6/h2-5H,1H3,(H,11,13)(H,14,15)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFVWMHYGMJSTK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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